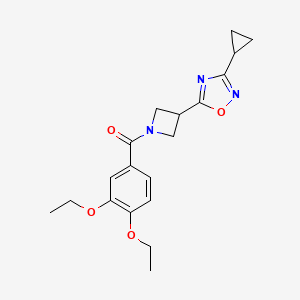
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a complex organic molecule. It contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to an azetidine ring. The other end of the molecule consists of a diethoxyphenyl group attached to a methanone .
Molecular Structure Analysis
The molecular structure of similar compounds like(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has been analyzed. The Inchi Code for this compound is 1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2 . This provides a detailed description of the arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance,(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has a molecular weight of 140.14 and is stored at room temperature .
Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Properties
Oxadiazole derivatives have demonstrated antibacterial and antiviral activities. Researchers have identified compounds that inhibit microbial growth, making them potential candidates for drug development .
Antineoplastic and Anticancer Effects
Researchers have explored oxadiazole derivatives for their potential in cancer therapy. These compounds may interfere with tumor growth and metastasis .
Synthesis Methods
Researchers continually seek new methods to synthesize complex structures containing oxadiazole rings. These techniques pave the way for future applications in medicine and agriculture.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents
- Oxadiazoles: moiety to synthesis and utilize
- An overview of the synthetic routes leading to the 1,3,4-oxadiazoles
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been shown to interact with various biological targets, including muscarinic receptors and acetylcholinesterase .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists or antagonists at their target sites . They may bind to their targets, altering their conformation and modulating their activity.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to impact various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, will likely influence its bioavailability .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it may have potential therapeutic effects .
Propiedades
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-24-15-8-7-13(9-16(15)25-4-2)19(23)22-10-14(11-22)18-20-17(21-26-18)12-5-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLXXUJUSWGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
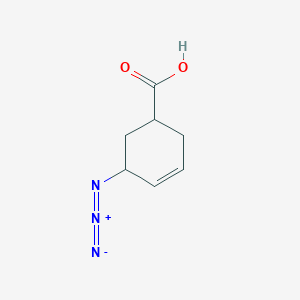
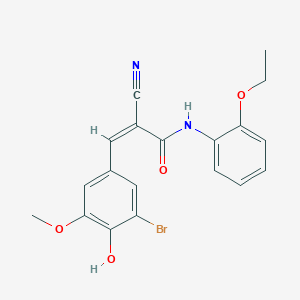
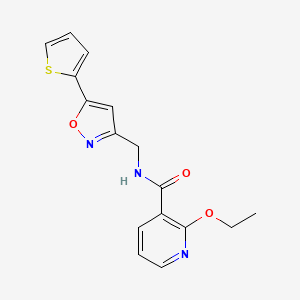
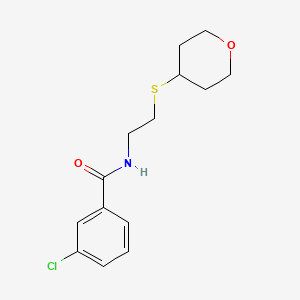
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)
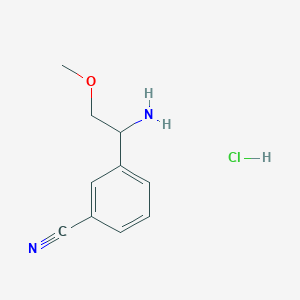
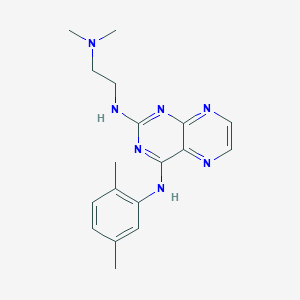

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)
